A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic Acid
Abstract
3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid (C₉H₇NO₂S) is a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science.[1][2] Its molecular architecture, which combines the electron-rich pyrrole and thiophene rings with a carboxylic acid functionality, presents a versatile scaffold for the development of novel therapeutic agents and functional organic materials. Thiophene-based structures are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] This technical guide provides a detailed, field-proven methodology for the synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, starting from commercially available precursors. We will elucidate the strategic rationale behind the chosen synthetic pathway, offer step-by-step experimental protocols, and present a comprehensive characterization profile of the target molecule using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this valuable chemical entity.
Introduction to the Molecule
The title compound is a bifunctional heterocyclic system. The thiophene-2-carboxylic acid moiety serves as a key building block in organic synthesis, with its carboxylic group amenable to various transformations like amidation and esterification.[6] The N-linked pyrrole ring at the 3-position significantly modulates the electronic properties and steric profile of the thiophene core, opening avenues for creating complex molecular architectures with specific biological targets.
1.1. Chemical Structure and Properties
The fundamental properties of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | [1] |
| CAS Number | 74772-17-1 | [1][2][7] |
| Molecular Formula | C₉H₇NO₂S | [1] |
| Molecular Weight | 193.22 g/mol | [1][8] |
| Appearance | Off-white to pale yellow solid | Assumed |
| Melting Point | 166 - 184 °C | [7][9] |
| SMILES | OC(=O)C1=C(C=CS1)N1C=CC=C1 | [1] |
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is most logically approached by forming the pyrrole ring onto a pre-functionalized thiophene core. Our strategy hinges on the classic and highly reliable Paal-Knorr pyrrole synthesis, which constructs a pyrrole ring from a primary amine and a 1,4-dicarbonyl compound under acidic conditions.[10][11][12]
This leads to a three-step synthetic sequence:
-
Formation of a key intermediate: Synthesis of methyl 3-aminothiophene-2-carboxylate. This precursor provides the necessary primary amine functionality on the thiophene ring.
-
Paal-Knorr Cyclization: Reaction of the aminothiophene intermediate with a 1,4-dicarbonyl equivalent to form the pyrrole ring.
-
Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid product.
This pathway is advantageous due to the accessibility of starting materials and the high-yielding nature of the individual reactions.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for each critical step.
3.1. Workflow Overview
The complete synthesis workflow involves the preparation of the aminothiophene intermediate, subsequent cyclization to form the pyrrole ring, and final hydrolysis.
3.2. Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate
This procedure is based on the well-established Gewald aminothiophene synthesis.
-
Materials: Methyl cyanoacetate, an appropriate ketone (e.g., cyclohexanone or acetone), elemental sulfur, diethylamine or morpholine, methanol.
-
Procedure:
-
In a three-necked flask equipped with a condenser and magnetic stirrer, combine methyl cyanoacetate (1.0 eq), the chosen ketone (1.0 eq), and elemental sulfur (1.1 eq) in methanol.
-
With vigorous stirring, add diethylamine or morpholine (0.2 eq) dropwise. An exothermic reaction may be observed.
-
Heat the reaction mixture to 50-60 °C and maintain for 2-3 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the mixture to room temperature, then place in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold methanol to remove impurities, and dry under vacuum.
-
Scientist's Note (Causality): The Gewald reaction is a multicomponent reaction that efficiently constructs the 3-aminothiophene ring in a single step. The base (morpholine) catalyzes the initial Knoevenagel condensation between the active methylene compound (methyl cyanoacetate) and the ketone. The resulting adduct then reacts with sulfur to form the thiophene ring. Methanol is a suitable polar solvent for this transformation.
3.3. Step 2: Synthesis of Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
-
Materials: Methyl 3-aminothiophene-2-carboxylate (from Step 1), 2,5-dimethoxytetrahydrofuran, glacial acetic acid, ethyl acetate, saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq), which serves as a stable precursor to succinaldehyde.
-
Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
-
Scientist's Note (Causality): This is the Paal-Knorr synthesis step.[11][13] Glacial acetic acid acts as both the solvent and the acid catalyst required to hydrolyze 2,5-dimethoxytetrahydrofuran in situ to the reactive 1,4-dicarbonyl species (succinaldehyde). The primary amine of the thiophene then undergoes a double condensation with the dicarbonyl, followed by cyclization and dehydration to form the aromatic pyrrole ring.[10][12]
3.4. Step 3: Saponification to 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
-
Materials: Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (from Step 2), methanol, tetrahydrofuran (THF), 2M sodium hydroxide (NaOH), 1M hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the ester (1.0 eq) in a 1:1 mixture of THF and methanol in a round-bottom flask.
-
Add an excess of 2M aqueous NaOH solution (approx. 3.0 eq).
-
Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete consumption of the starting ester.
-
Cool the solution to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution by adding 1M HCl dropwise with stirring. The product will precipitate as a solid. Continue adding acid until the pH is approximately 2-3.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50-60 °C.
-
Scientist's Note (Causality): Saponification is a classic base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The use of a co-solvent system (THF/methanol) ensures the solubility of the relatively nonpolar ester in the aqueous base. Acidification protonates the resulting carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution due to its lower solubility.
Comprehensive Characterization
Structural confirmation and purity assessment are critical. The following data are representative of what is expected for the final product.
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.0 (s, 1H, -COOH), ~7.8-7.9 (d, 1H, Thiophene-H), ~7.2-7.3 (d, 1H, Thiophene-H), ~6.9 (t, 2H, Pyrrole-H), ~6.2 (t, 2H, Pyrrole-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~163 (-COOH), ~140 (Thiophene-C), ~130 (Thiophene-C), ~125 (Thiophene-C), ~122 (Thiophene-C), ~120 (Pyrrole-C), ~110 (Pyrrole-C) |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), ~1710 (strong, C=O stretch), ~1500-1400 (C=C aromatic stretch), ~1300 (C-N stretch) |
| Mass Spec. (ESI-) | m/z: 192.0 [M-H]⁻ |
4.1. Interpretation of Spectroscopic Data
-
¹H NMR: The spectrum is expected to be clean and highly characteristic. The downfield singlet around 13 ppm is indicative of the carboxylic acid proton. The thiophene and pyrrole rings will show distinct signals in the aromatic region (6.0-8.0 ppm). The two protons on the thiophene ring will appear as doublets, while the two sets of equivalent protons on the C2-symmetric pyrrole ring will appear as triplets.
-
¹³C NMR: The presence of the carbonyl carbon is confirmed by a signal in the 160-180 ppm range.[14] The remaining signals in the 110-140 ppm region correspond to the eight aromatic carbons of the two heterocyclic rings.
-
FT-IR: The most prominent features are the very broad absorption band for the O-H stretch of the carboxylic acid, which overlaps with C-H stretches, and the sharp, strong C=O stretching vibration around 1710 cm⁻¹.[14]
-
Mass Spectrometry: In negative ion mode, the spectrum should show a dominant peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 192, confirming the molecular weight of 193 g/mol .[8]
Applications and Future Outlook
The structural motif of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid makes it a highly attractive building block for drug discovery programs. Thiophene derivatives are known to be versatile pharmacophores, and the incorporation of a pyrrole unit can enhance biological activity or modulate pharmacokinetic properties.[4][6]
Potential therapeutic areas for derivatives of this compound include:
-
Oncology: As a scaffold for kinase inhibitors.[5]
-
Infectious Diseases: As a core for novel antibacterial or antifungal agents.[3]
-
Inflammatory Diseases: As a precursor to anti-inflammatory compounds.[4]
Beyond pharmaceuticals, the conjugated π-system of the molecule suggests potential applications in materials science, particularly in the synthesis of organic semiconductors, conducting polymers, and dyes for optoelectronic devices.
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